molecular formula C7H9BrN2O B11744776 (3-Bromo-2-methoxyphenyl)hydrazine

(3-Bromo-2-methoxyphenyl)hydrazine

Cat. No.: B11744776
M. Wt: 217.06 g/mol
InChI Key: PMDQXBOKMZWQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2O It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxyphenyl)hydrazine typically involves the reaction of 3-bromo-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:

3-Bromo-2-methoxyaniline+Hydrazine hydrateThis compound\text{3-Bromo-2-methoxyaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Bromo-2-methoxyaniline+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or other nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

(3-Bromo-2-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

    Industry: It may be used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (3-Bromo-2-methoxyphenyl)amine: Similar structure but with an amine group instead of hydrazine.

    (3-Bromo-2-methoxybenzaldehyde): Contains an aldehyde group instead of hydrazine.

    (3-Bromo-2-methoxybenzoic acid): Features a carboxylic acid group.

Uniqueness: (3-Bromo-2-methoxyphenyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both bromine and methoxy groups further enhances its versatility in chemical synthesis and biological studies.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(3-bromo-2-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-5(8)3-2-4-6(7)10-9/h2-4,10H,9H2,1H3

InChI Key

PMDQXBOKMZWQBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.